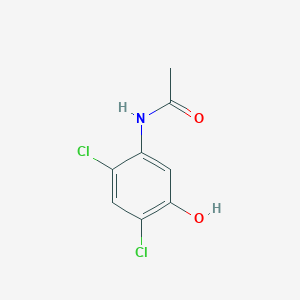

N-(2,4-dichloro-5-hydroxyphenyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2,4-dichloro-5-hydroxyphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO2/c1-4(12)11-7-3-8(13)6(10)2-5(7)9/h2-3,13H,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKTTWHOBHAIWDY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1Cl)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371068 |

Source

|

| Record name | N-(2,4-Dichloro-5-hydroxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67669-19-6 |

Source

|

| Record name | N-(2,4-Dichloro-5-hydroxyphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67669-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichloro-5-hydroxyacetanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067669196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2,4-Dichloro-5-hydroxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichloro-5-hydroxyacetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.747 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2',4'-Dichloro-5'-hydroxyacetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(2,4-Dichloro-5-hydroxyphenyl)acetamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RD62AQN79F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of N-(2,4-dichloro-5-hydroxyphenyl)acetamide

This guide provides an in-depth exploration of a robust and efficient synthetic route to N-(2,4-dichloro-5-hydroxyphenyl)acetamide, a valuable chemical intermediate. The content is structured to offer not only a step-by-step experimental protocol but also a deep dive into the scientific rationale behind the chosen methodologies, ensuring a thorough understanding for researchers, scientists, and professionals in drug development.

Introduction: The Significance and Synthetic Strategy

N-(2,4-dichloro-5-hydroxyphenyl)acetamide is a substituted aromatic amide with potential applications as a building block in the synthesis of pharmaceuticals and other fine chemicals. Its structure, featuring a dichlorinated phenol ring and an acetamide group, presents an interesting synthetic challenge that requires careful control of regioselectivity.

The synthetic strategy outlined in this guide is a convergent two-part approach. The first part details the synthesis of the key intermediate, 5-amino-2,4-dichlorophenol. This is followed by the second part, which describes the selective acetylation of this intermediate to yield the final product. This method is designed for its reliability, scalability, and the high purity of the resulting compound.

PART 1: Synthesis of the Key Intermediate: 5-Amino-2,4-dichlorophenol

The synthesis of 5-amino-2,4-dichlorophenol is achieved through a two-step process starting from the commercially available 2,4-dichlorophenol. The first step involves the regioselective nitration of the phenol, followed by the reduction of the nitro group to an amine.

Experimental Workflow for the Synthesis of 5-Amino-2,4-dichlorophenol

An In-depth Technical Guide to the Physicochemical Properties of N-(2,4-dichloro-5-hydroxyphenyl)acetamide

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of N-(2,4-dichloro-5-hydroxyphenyl)acetamide, a compound of interest for researchers, scientists, and professionals in the field of drug development. This document delves into the structural and chemical characteristics of the molecule, offering a detailed analysis of its identity, predicted and experimentally analogous physicochemical parameters, and spectral data. Methodologies for the determination of these properties, crucial for predicting the pharmacokinetic and pharmacodynamic behavior of potential drug candidates, are also extensively discussed. The guide is structured to provide both foundational knowledge and practical insights, ensuring a thorough understanding of this compound for its potential applications in pharmaceutical sciences.

Introduction

The journey of a new chemical entity (NCE) from discovery to a marketable drug is fraught with challenges, a significant portion of which are rooted in suboptimal physicochemical properties.[1] A thorough understanding of a compound's characteristics, such as solubility, lipophilicity, and ionization state, is paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) profile. This guide focuses on N-(2,4-dichloro-5-hydroxyphenyl)acetamide, a halogenated phenolic acetamide derivative. The presence of dichloro and hydroxyl substitutions on the phenyl ring, combined with the acetamide group, suggests a unique combination of properties that warrant detailed investigation for its potential as a bioactive molecule. This document serves as a foundational resource, consolidating known and predicted data to facilitate further research and development.

Chemical Identity and Structure

A clear establishment of the chemical identity is the cornerstone of any physicochemical characterization.

| Identifier | Value | Source |

| IUPAC Name | N-(2,4-dichloro-5-hydroxyphenyl)acetamide | PubChem[2] |

| CAS Number | 67669-19-6 | United States Biological[3] |

| Molecular Formula | C₈H₇Cl₂NO₂ | PubChem[2] |

| Molecular Weight | 220.05 g/mol | United States Biological[3] |

| Canonical SMILES | CC(=O)NC1=CC(=C(C=C1Cl)Cl)O | PubChem[2] |

| InChIKey | KKTTWHOBHAIWDY-UHFFFAOYSA-N | PubChem[2] |

Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) are critical determinants of its biological activity and formulation feasibility.[1][4]

Lipophilicity (logP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water, is a crucial parameter for predicting membrane permeability and overall bioavailability.

| Parameter | Predicted Value | Method | Source |

| XlogP3 | 2.2 | Computational | PubChem[2] |

Experimental Protocol: Shake-Flask Method for logP Determination

The causality behind this experimental choice lies in its direct measurement of the partitioning of the compound between an aqueous and an immiscible organic phase, mimicking the hydrophilic and lipophilic environments in the body.

-

Preparation of Phases: Prepare a mutually saturated solution of n-octanol and water (or a suitable buffer, e.g., phosphate buffer at pH 7.4) by shaking them together overnight and allowing the layers to separate.

-

Sample Preparation: Dissolve a known amount of N-(2,4-dichloro-5-hydroxyphenyl)acetamide in the aqueous phase to a concentration where it can be accurately measured by UV-Vis spectroscopy or HPLC.

-

Partitioning: Mix a known volume of the aqueous solution of the compound with an equal volume of the n-octanol phase in a separatory funnel.

-

Equilibration: Shake the funnel for a predetermined time (e.g., 1 hour) to allow for the compound to partition between the two phases and reach equilibrium.

-

Phase Separation: Allow the phases to separate completely.

-

Quantification: Determine the concentration of the compound in the aqueous phase using a validated analytical method (e.g., UV-Vis spectroscopy by measuring absorbance at the λmax). The concentration in the n-octanol phase can be calculated by difference.

-

Calculation: Calculate the partition coefficient P as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

Caption: Workflow for logP determination using the shake-flask method.

Solubility

Aqueous solubility is a critical factor influencing drug dissolution and absorption. Due to the lack of experimental data, a qualitative prediction is provided based on the structure. The presence of a hydroxyl and an amide group suggests some capacity for hydrogen bonding with water, while the dichlorinated phenyl ring imparts significant lipophilicity. Therefore, low aqueous solubility is anticipated.

Experimental Protocol: Equilibrium Solubility Determination

This method is chosen for its ability to provide the thermodynamic solubility, which is a true measure of the saturation point of the compound in a given solvent.

-

Sample Preparation: Add an excess amount of N-(2,4-dichloro-5-hydroxyphenyl)acetamide to a known volume of the desired solvent (e.g., water, phosphate buffer pH 7.4) in a sealed vial.

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the suspension to remove the undissolved solid.

-

Quantification: Analyze a known volume of the clear supernatant using a validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.

-

Reporting: Express the solubility in units such as mg/mL or µg/mL.

Acidity Constant (pKa)

The pKa value indicates the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. The phenolic hydroxyl group in N-(2,4-dichloro-5-hydroxyphenyl)acetamide is expected to be acidic.

Predictive Approach: QSAR Modeling

In the absence of experimental data, Quantitative Structure-Activity Relationship (QSAR) models can provide a reliable estimate of the pKa.[5][6] These models utilize the chemical structure to predict the pKa based on the electronic effects of the substituents. The two electron-withdrawing chlorine atoms are expected to lower the pKa of the phenolic hydroxyl group compared to phenol itself (pKa ≈ 10).

Experimental Protocol: UV-Metric Titration for pKa Determination

This spectrophotometric method is ideal for compounds with a chromophore close to the ionization center, as the UV spectrum will change as a function of pH.[7]

-

Solution Preparation: Prepare a stock solution of N-(2,4-dichloro-5-hydroxyphenyl)acetamide in a suitable solvent (e.g., methanol or DMSO) and then dilute it in a series of buffers covering a wide pH range (e.g., pH 2 to 12).

-

UV-Vis Spectroscopy: Record the UV-Vis spectrum of the compound in each buffer solution.

-

Data Analysis: Plot the absorbance at a specific wavelength (where the change is maximal) against the pH.

-

pKa Determination: The pKa is the pH at the inflection point of the resulting sigmoidal curve. This can be determined by fitting the data to the Henderson-Hasselbalch equation.

Caption: Proposed synthesis of N-(2,4-dichloro-5-hydroxyphenyl)acetamide.

Experimental Protocol:

-

Reaction Setup: Dissolve 5-amino-2,4-dichlorophenol in a suitable solvent (e.g., pyridine or a mixture of an inert solvent with a catalytic amount of pyridine).

-

Acylation: Add acetic anhydride dropwise to the solution at room temperature or with gentle cooling.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water or dilute acid.

-

Purification: Extract the product with a suitable organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Conclusion

This technical guide has provided a detailed examination of the physicochemical properties of N-(2,4-dichloro-5-hydroxyphenyl)acetamide. While experimental data for some parameters are not yet publicly available, this document has outlined robust and validated experimental protocols for their determination. Furthermore, predictive models and data from structurally analogous compounds have been utilized to provide a comprehensive preliminary profile. The information contained herein is intended to serve as a valuable resource for researchers and scientists, enabling informed decisions in the design and execution of further studies on this compound and its potential applications in drug development.

References

-

CD Formulation. (2023, May 8). Physical and Chemical Characterization for APIs. Labinsights. [Link]

-

Crespo-Otero, R., et al. (2006). Ultraviolet absorption spectra of substituted phenols: a computational study. Photochemistry and Photobiology, 82(1), 324-331. [Link]

-

NETZSCH Analyzing & Testing. (n.d.). API Characterization. Retrieved from [Link]

-

Amponsah, E. K., et al. (2018). Electronic Spectra of ortho-Substituted Phenols: An Experimental and DFT Study. SciSpace. [Link]

-

ResearchGate. (n.d.). UV absorption spectra of phenol in (a) methanol, and (b) DMSO with arrows indicating the λmax. [Link]

-

ResearchGate. (n.d.). Physicochemical properties of model active pharmaceutical ingredients (APIs) and excipients. [Link]

-

ResearchGate. (n.d.). Physicochemical properties of active pharmaceutical ingredients (APIs). [Link]

-

Pharma Inventor Inc. (n.d.). API Physico-Chemical. [Link]

-

Doc Brown's Chemistry. (n.d.). uv-visible light absorption spectrum of phenol 3-nitrophenol spectra of phenols aromatic compounds benzene ring based chromophore. [Link]

-

Umar, Y., et al. (2017). Experimental FTIR and theoretical investigation of the molecular structure and vibrational spectra of acetanilide using DFT and dispersion correction to DFT. World Scientific Publishing. [Link]

-

ResearchGate. (n.d.). Experimental FTIR and theoretical Investigation of the molecular structure and vibrational spectra of acetanilide using DFT and dispersion correction to DFT. [Link]

-

Ufaruna, N. (2014). Infrared Absorption Band Assignment in Benzanilide and Some of its p-Substituted Derivatives. SciSpace. [Link]

-

Dearden, J. C., & Forbes, W. F. (1959). PART XIV. THE ULTRAVIOLET ABSORPTION SPECTRA OF PHENOLS. Canadian Journal of Chemistry, 37(8), 1294-1304. [Link]

-

Liu, Y., et al. (2012). [Raman, FTIR spectra and normal mode analysis of acetanilide]. Guang pu xue yu guang pu fen xi = Guang pu, 32(10), 2706-2709. [Link]

-

ResearchGate. (n.d.). Developing a Predictive Form of MOSCED for Nonelectrolyte Solids Using Molecular Simulation: Application to Acetanilide, Acetaminophen, and Phenacetin. [Link]

-

National Center for Biotechnology Information. (n.d.). Acetanilide. PubChem. [Link]

-

ResearchGate. (n.d.). Predicting the excess solubility of acetanilide, acetaminophen, phenacetin, benzocaine, and caffeine in binary water/ethanol mixtures via molecular simulation. [Link]

-

Barthes, M. (2020, March 19). NMR of acetanilide. [Link]

-

Mansouri, K., et al. (2018). Open Source QSAR Models for pKa Prediction Using Multiple Machine Learning Approaches. [Link]

-

Holmes, J. B., et al. (2021). Exploring the Potential of Multinuclear Solid-State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. Crystal Growth & Design, 21(11), 6356-6368. [Link]

-

Hamada, H. (2023). QSAR model for pka prediction of phenols. EQA - International Journal of Environmental Quality, 50, 1-7. [Link]

-

SpectraBase. (n.d.). 2,4'-Dichloroacetanilide - Optional[13C NMR] - Chemical Shifts. [Link]

-

PubChemLite. (n.d.). N-(2,4-dichloro-5-hydroxyphenyl)acetamide. [Link]

-

precisionFDA. (n.d.). N-(2,4-DICHLORO-5-HYDROXYPHENYL)ACETAMIDE. [Link]

- Google Patents. (n.d.). CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide.

-

Stier, A., et al. (2023). Prediction of Melting Points of Chemicals with a Data Augmentation-Based Neural Network Approach. Journal of Chemical Information and Modeling, 63(13), 4169-4178. [Link]

-

Albers, J., et al. (2011). Evaluation of predictive models for stable solid solution formation. Journal of Pharmaceutical Sciences, 100(2), 667-680. [Link]

-

Hughes, L. D., & Palmer, D. S. (2023). Building Machine Learning Small Molecule Melting Points and Solubility Models Using CCDC Melting Points Dataset. Journal of Chemical Information and Modeling, 63(10), 2948-2959. [Link]

-

The Royal Society of Chemistry. (n.d.). Copies of 1H NMR and 13C NMR spectra of all new compounds. [Link]

-

ResearchGate. (n.d.). 2-Chloro-N-(4-hydroxyphenyl)acetamide. [Link]

-

ResearchGate. (n.d.). Pharmacophore optimization of substituted N-phenyl-2,2-dichloroacetamide using molecular modelling studies, design, ADMET prediction, synthesis and evaluation of potential anti-cancer agents. [Link]

-

National Center for Biotechnology Information. (n.d.). QSAR Models for Predicting Oral Bioavailability and Volume of Distribution and Their Application in Mapping the TK Space of Endocrine Disruptors. [Link]

-

Taylor & Francis Online. (n.d.). 2D-QSAR, 3D-QSAR, molecular docking and ADMET prediction studies of some novel 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivatives as potent influenza A virus (IAV) inhibitors. [Link]

-

ResearchGate. (n.d.). Aqueous pKa prediction for tautomerizable compounds using equilibrium bond lengths. [Link]

-

ResearchGate. (n.d.). H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Chloro-N-(4-hydroxyphenyl)acetamide. [Link]

-

Chemical Review and Letters. (n.d.). Synthesis, structural characterization, biological evaluation and industrial application of (E)-4-((5-chloro-2-hydroxyphenyl)diazenyl)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one and its Co(II), Ni(II), Cu(II) and Zn(II) complexes. [Link]

-

National Center for Biotechnology Information. (n.d.). N-hydroxy-N-(4-hydroxyphenyl)acetamide. PubChem. [Link]

-

PubMed Central. (n.d.). Development and interpretation of a QSAR model for in vitro breast cancer (MCF-7) cytotoxicity of 2-phenylacrylonitriles. [Link]

-

ResearchGate. (n.d.). 2D QSAR studies on a series of (4 S ,5 R )-5-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one as CETP inhibitors. [Link]

Sources

- 1. labinsights.nl [labinsights.nl]

- 2. PubChemLite - N-(2,4-dichloro-5-hydroxyphenyl)acetamide (C8H7Cl2NO2) [pubchemlite.lcsb.uni.lu]

- 3. usbio.net [usbio.net]

- 4. pharmainventor.com [pharmainventor.com]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. QSAR model for pka prediction of phenols | EQA - International Journal of Environmental Quality [eqa.unibo.it]

- 7. Ultraviolet absorption spectra of substituted phenols: a computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

N-(2,4-dichloro-5-hydroxyphenyl)acetamide mechanism of action

An In-depth Technical Guide to the Postulated Mechanism of Action of N-(2,4-dichloro-5-hydroxyphenyl)acetamide

Abstract

This technical guide addresses the mechanism of action for N-(2,4-dichloro-5-hydroxyphenyl)acetamide. It is critical to establish at the outset that, as of the date of this publication, there is a significant gap in the scientific literature regarding the specific biological activity of this dichlorinated compound. However, its structural analogy to the widely used analgesic and antipyretic, N-(4-hydroxyphenyl)acetamide (acetaminophen/paracetamol), provides a robust framework for postulating a mechanism of action. This guide will, therefore, leverage the extensive research on acetaminophen and its primary active metabolite, N-arachidonoylphenolamine (AM404), to construct a detailed, evidence-based hypothesis for the potential biological targets and signaling pathways of N-(2,4-dichloro-5-hydroxyphenyl)acetamide. We will explore both central and peripheral nervous system mechanisms, including the roles of Fatty Acid Amide Hydrolase (FAAH), the endocannabinoid system, Transient Receptor Potential Vanilloid 1 (TRPV1) channels, and voltage-gated sodium channels. Furthermore, we will discuss the potential implications of the dichlorination on the compound's pharmacokinetic and pharmacodynamic profiles and propose a series of validated experimental protocols to systematically investigate its true mechanism of action. This document is intended for researchers, scientists, and drug development professionals seeking to understand and explore the therapeutic potential of this novel chemical entity.

Introduction: A Tale of Two Molecules

N-(2,4-dichloro-5-hydroxyphenyl)acetamide enters the scientific landscape as a molecule of interest due to its close structural resemblance to N-(4-hydroxyphenyl)acetamide, a cornerstone of pain and fever management for decades.[1][2][3] The addition of two chlorine atoms to the phenyl ring represents a significant chemical modification that is anticipated to profoundly influence its biological activity. While direct experimental data for the dichlorinated analog is scarce[4][5][6][7], the well-elucidated mechanism of acetaminophen serves as an invaluable starting point for our investigation.

The prevailing understanding of acetaminophen's analgesic action is that it functions as a pro-drug, undergoing metabolic activation primarily within the central nervous system to form the more pharmacologically active compound, AM404.[8][9] This guide is built upon the central hypothesis that N-(2,4-dichloro-5-hydroxyphenyl)acetamide may follow a similar bioactivation pathway, but that its dichlorinated structure will likely alter its affinity for metabolic enzymes and downstream targets, potentially leading to a unique pharmacological profile.

The Pro-Drug Hypothesis: A Journey of Metabolic Transformation

The analgesic effects of acetaminophen are largely attributed to its conversion to AM404 in the brain.[9][10][11] This biotransformation is a two-step process:

-

Deacetylation: In the liver, acetaminophen is deacetylated to form p-aminophenol.[9]

-

Conjugation with Arachidonic Acid: p-aminophenol crosses the blood-brain barrier and is then conjugated with arachidonic acid by the enzyme Fatty Acid Amide Hydrolase (FAAH) in the brain and spinal cord to form AM404.[9][10][11]

The role of FAAH in this context is unconventional, as it typically functions to hydrolyze and inactivate endocannabinoids like anandamide.[12][13] However, under certain conditions, it can catalyze the reverse reaction, synthesizing N-acylamides.[10] The absence of this conjugation in FAAH-knockout mice provides compelling evidence for the essential role of this enzyme in the bioactivation of acetaminophen.[10][11]

For N-(2,4-dichloro-5-hydroxyphenyl)acetamide, the critical question is how the chloro-substituents on the phenyl ring will affect its interaction with FAAH. The electron-withdrawing nature of chlorine could alter the nucleophilicity of the amine group following deacetylation, potentially impacting the rate and efficiency of the conjugation reaction.

Central Mechanisms of Action: A Symphony of Receptors and Channels

Once formed, AM404 engages with multiple targets within the central nervous system to produce its analgesic effects.

The Endocannabinoid System and TRPV1 Activation

AM404 is a multifaceted molecule that interfaces with the endocannabinoid system in several ways. It has been shown to be a weak agonist of cannabinoid receptors CB1 and CB2 and an inhibitor of anandamide reuptake, thereby increasing the synaptic concentration of this endogenous cannabinoid.[14][15]

However, a primary mechanism of AM404's central action is its potent activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, also known as the capsaicin receptor.[8][9][16][17] While activation of peripheral TRPV1 channels is associated with nociception, supraspinal activation of these channels leads to antinociception.[9] The analgesic effect of acetaminophen is diminished in TRPV1 knockout mice, underscoring the importance of this target.[9] AM404 is believed to gate TRPV1 by interacting with the vanilloid-binding site.[16][17][18]

Recent studies have elucidated a more complex signaling cascade where AM404-activated TRPV1 channels interact with metabotropic glutamate receptor 5 (mGlu5), leading to the activation of phospholipase C (PLC) and diacylglycerol lipase (DAGL). This cascade culminates in the synthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG), which then activates CB1 receptors, contributing to the overall analgesic effect.[8][9]

Caption: Central signaling cascade initiated by AM404.

Modulation of Descending Serotonergic Pathways

The analgesic action of acetaminophen and its metabolite AM404 is also linked to the descending serotonergic pathways that regulate pain perception.[9] AM404 has been shown to co-activate Cav3.2 T-type calcium channels, which in turn reinforces the activity of these descending serotonergic pathways, contributing to an overall reduction in pain signaling.[9]

Peripheral Mechanisms of Action: A New Frontier

For a long time, the analgesic action of acetaminophen was thought to be exclusively central. However, recent groundbreaking research has revealed a significant peripheral mechanism of action for its active metabolite, AM404.[19][20]

Direct Inhibition of Voltage-Gated Sodium Channels

It has been demonstrated that AM404 is also generated in peripheral nociceptors and directly inhibits their activity.[19][20] This inhibition is achieved through the potent blocking of nociceptive-specific voltage-gated sodium channels, particularly Nav1.7 and Nav1.8.[19][20] These channels are critical for the generation and propagation of action potentials in pain-sensing neurons. The inhibition by AM404 is use- and state-dependent, similar to the mechanism of local anesthetics.[19] This peripheral action effectively stops the pain signal at its source, before it can be transmitted to the central nervous system.[20]

This discovery has profound implications for our understanding of acetaminophen's efficacy and opens up new avenues for the development of peripherally restricted analgesics with reduced systemic side effects. For N-(2,4-dichloro-5-hydroxyphenyl)acetamide, determining its ability to be metabolized peripherally and its subsequent activity at Nav1.7 and Nav1.8 will be a crucial area of investigation.

Experimental Protocols for Mechanistic Elucidation

To move from a hypothetical to an evidence-based mechanism for N-(2,4-dichloro-5-hydroxyphenyl)acetamide, a systematic experimental approach is required. The following are detailed protocols for key in vitro assays.

Protocol 1: In Vitro FAAH Activity Assay

Objective: To determine if N-(2,4-dichloro-5-hydroxyphenyl)acetamide, following deacetylation, can be a substrate for FAAH-mediated conjugation with arachidonic acid.

Methodology:

-

Enzyme Preparation: Utilize a commercially available human recombinant FAAH enzyme or prepare microsomal fractions from FAAH-expressing cells.

-

Substrate Preparation: Synthesize the deacetylated form of N-(2,4-dichloro-5-hydroxyphenyl)acetamide (2,4-dichloro-5-aminophenol).

-

Reaction Mixture: In a 96-well plate, combine the FAAH enzyme preparation, arachidonic acid, and the deacetylated test compound in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 9.0).

-

Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding an organic solvent (e.g., acetonitrile).

-

Detection and Quantification: Analyze the reaction mixture using Liquid Chromatography-Mass Spectrometry (LC-MS) to detect and quantify the formation of N-(2,4-dichloro-5-hydroxyphenyl)acetamide.

-

Controls: Include a no-enzyme control to account for non-enzymatic conjugation and a known FAAH substrate (e.g., anandamide) as a positive control.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology for Nav1.7/1.8

Objective: To assess the direct inhibitory effect of N-(2,4-dichloro-5-hydroxyphenyl)acetamide and its potential metabolite on human Nav1.7 and Nav1.8 channels.

Methodology:

-

Cell Culture: Use a cell line (e.g., HEK293) stably expressing human Nav1.7 or Nav1.8 channels.

-

Electrophysiology Setup: Employ a whole-cell patch-clamp setup with an amplifier and data acquisition system.

-

Pipette and Bath Solutions: Use appropriate intracellular (pipette) and extracellular (bath) solutions to isolate sodium currents.

-

Cell Patching: Obtain a gigaseal and establish a whole-cell configuration.

-

Voltage Protocol: Apply a voltage protocol to elicit sodium currents. For example, hold the cell at -120 mV and apply a depolarizing step to 0 mV.

-

Compound Application: After establishing a stable baseline current, perfuse the test compound at various concentrations onto the cell.

-

Data Analysis: Measure the peak sodium current before and after compound application to determine the percentage of inhibition and calculate the IC50 value.

-

Use-Dependence Protocol: To assess use-dependence, apply a train of depolarizing pulses and measure the progressive block of the sodium current by the compound.

Caption: Workflow for assessing Nav channel inhibition.

Potential Impact of Dichlorination

The two chlorine atoms on the phenyl ring of N-(2,4-dichloro-5-hydroxyphenyl)acetamide are expected to significantly alter its physicochemical properties compared to acetaminophen.

| Property | Acetaminophen | Postulated for N-(2,4-dichloro-5-hydroxyphenyl)acetamide | Potential Impact |

| Lipophilicity | Low | Increased | Enhanced membrane permeability and potential for increased blood-brain barrier penetration. |

| Metabolic Stability | Susceptible to deacetylation and glucuronidation/sulfation | Potentially altered | May affect the rate of formation of the deacetylated intermediate and overall clearance. |

| Target Affinity | Binds to FAAH, TRPV1, Nav1.7/1.8 (as AM404) | Potentially altered | Changes in binding affinity for key targets could lead to increased or decreased potency. |

Conclusion and Future Directions

While the precise mechanism of action of N-(2,4-dichloro-5-hydroxyphenyl)acetamide remains to be experimentally determined, the extensive knowledge of its parent compound, acetaminophen, provides a strong foundation for a plausible hypothesis. It is likely that this compound also functions as a pro-drug, requiring metabolic activation to exert its full pharmacological effects. The key questions revolve around the efficiency of its bioactivation and the affinity of its metabolite(s) for central and peripheral targets, including TRPV1, the endocannabinoid system, and voltage-gated sodium channels.

The future of research on N-(2,4-dichloro-5-hydroxyphenyl)acetamide should focus on a systematic validation of the hypotheses presented in this guide. This includes comprehensive metabolic profiling, in vitro and in vivo target engagement studies, and assessment in preclinical models of pain and fever. The potential for a peripherally restricted analgesic with an improved safety profile makes this and similar molecules exciting candidates for further drug discovery and development efforts.

References

-

An Updated Review on the Metabolite (AM404)-Mediated Central Mechanism of Action of Paracetamol (Acetaminophen): Experimental Evidence and Potential Clinical Impact - Taylor & Francis. [Link]

-

An Updated Review on the Metabolite (AM404)-Mediated Central Mechanism of Action of Paracetamol (Acetaminophen): Experimental Evidence and Potential Clinical Impact - Dove Press. [Link]

-

The analgesic paracetamol metabolite AM404 acts peripherally to directly inhibit sodium channels - PNAS. [Link]

-

AM404 - Wikipedia. [Link]

-

How Acetaminophen Silences Pain Before It Reaches the Brain - Neuroscience News. [Link]

-

Activation of the capsaicin-receptor TRPV1 by the acetaminophen metabolite N-arachidonoylaminophenol results in cytotoxicity - AG-AIM. [Link]

-

Activation of the capsaicin-receptor TRPV1 by the acetaminophen metabolite N-arachidonoylaminophenol results in cytotoxicity - PubMed. [Link]

-

Activation of the capsaicin-receptor TRPV1 by the acetaminophen metabolite N-arachidonoylaminophenol results in cytotoxicity - Sci-Hub. [Link]

-

Paracetamol - Wikipedia. [Link]

-

TRPV1 potency of N-arachidonoyl conjugates - ResearchGate. [Link]

-

Conversion of Acetaminophen to the Bioactive N-Acylphenolamine AM404 via Fatty Acid Amide Hydrolase-dependent Arachidonic Acid Conjugation in the Nervous System - ResearchGate. [Link]

-

Conversion of acetaminophen to the bioactive N-acylphenolamine AM404 via fatty acid amide hydrolase-dependent arachidonic acid conjugation in the nervous system - PubMed. [Link]

-

Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents - PMC - NIH. [Link]

-

Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PubMed Central. [Link]

-

Bioactive Nitrosylated and Nitrated N-(2-hydroxyphenyl)acetamides and Derived Oligomers: An Alternative Pathway to 2-Amidophenol-Derived Phytotoxic Metabolites - MDPI. [Link]

-

A structure-activity relationship study on N-arachidonoyl-amino acids as possible endogenous inhibitors of fatty acid amide hydrolase - PubMed. [Link]

-

A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PubMed Central. [Link]

-

A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - ResearchGate. [Link]

-

N-(4-Hydroxyphenyl)acetamide against diiodine towards polyiodide dianion - Royal Society of Chemistry. [Link]

-

N-(2,4-dichloro-5-hydroxyphenyl)acetamide - PubChemLite. [Link]

-

Synthesis and Bioactivity of New Pyrazoline Derivative: N-carbamide-3-(2,4-dichlorophenyl)-5-(4-hydroxy-3 - ResearchGate. [Link]

-

Synthesis, structural characterization, biological evaluation and industrial application of (E)-4-((5-chloro-2-hydroxyphenyl)diazenyl - Chemical Review and Letters. [Link]

-

Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives - MDPI. [Link]

-

Discovery of N-(1-(3-(4-phenoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)acetamides as novel acetyl-CoA carboxylase 2 (ACC2) inhibitors with peroxisome proliferator-activated receptor α/δ (PPARα/δ) dual agonistic activity - PubMed. [Link]

-

Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives - Journal of Young Pharmacists. [Link]

-

N-(3-Chloro-4-hydroxyphenyl)acetamide - PMC - NIH. [Link]

-

N-(4-hydroxyphenyl) acetamide (Paracetamol) - ResearchGate. [Link]

-

Informatics Journals. [Link]

Sources

- 1. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. PubChemLite - N-(2,4-dichloro-5-hydroxyphenyl)acetamide (C8H7Cl2NO2) [pubchemlite.lcsb.uni.lu]

- 5. usbio.net [usbio.net]

- 6. 67669-19-6|N-(2,4-Dichloro-5-hydroxyphenyl)acetamide|BLD Pharm [bldpharm.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. tandfonline.com [tandfonline.com]

- 9. An Updated Review on the Metabolite (AM404)-Mediated Central Mechanism of Action of Paracetamol (Acetaminophen): Experimental Evidence and Potential Clinical Impact - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Conversion of acetaminophen to the bioactive N-acylphenolamine AM404 via fatty acid amide hydrolase-dependent arachidonic acid conjugation in the nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scbt.com [scbt.com]

- 13. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 14. AM404 - Wikipedia [en.wikipedia.org]

- 15. Paracetamol - Wikipedia [en.wikipedia.org]

- 16. Activation of the capsaicin-receptor TRPV1 by the acetaminophen metabolite N-arachidonoylaminophenol results in cytotoxicity [ag-aim.de]

- 17. Activation of the capsaicin-receptor TRPV1 by the acetaminophen metabolite N-arachidonoylaminophenol results in cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 2024.sci-hub.se [2024.sci-hub.se]

- 19. pnas.org [pnas.org]

- 20. neurosciencenews.com [neurosciencenews.com]

An In-depth Technical Guide to N-(2,4-dichloro-5-hydroxyphenyl)acetamide for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of N-(2,4-dichloro-5-hydroxyphenyl)acetamide, a halogenated aromatic amide with potential applications in medicinal chemistry and drug discovery. Drawing upon available chemical data and the known bioactivities of related structural motifs, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge required to explore the therapeutic potential of this compound.

Introduction: Unveiling a Candidate Molecule

N-(2,4-dichloro-5-hydroxyphenyl)acetamide belongs to the broad class of acetamide derivatives, a chemical family known for its diverse pharmacological activities. The presence of a dichlorinated phenol ring suggests the potential for unique electronic and steric properties that can influence its interaction with biological targets. While specific biological data for this compound is not extensively documented in publicly available literature, its structural similarity to known bioactive molecules, particularly those with analgesic and anti-inflammatory properties, makes it a compelling subject for further investigation.

Physicochemical Properties: A Snapshot of the Molecule

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. Key identifiers and properties for N-(2,4-dichloro-5-hydroxyphenyl)acetamide are summarized below.

| Property | Value | Source |

| CAS Number | 67669-19-6 | [1] |

| Molecular Formula | C₈H₇Cl₂NO₂ | [1] |

| Molecular Weight | 220.05 g/mol | [1] |

| Synonyms | 2',4'-dichloro-5'-hydroxyacetanilide, 5-Acetylamino-2,4-dichlorophenol | P&S Chemicals |

| Predicted XlogP | 2.2 | [2] |

These properties provide a foundational understanding of the molecule's size, polarity, and potential for membrane permeability, which are critical parameters in drug design.

Synthesis and Characterization: A Practical Guide

The synthesis of N-(2,4-dichloro-5-hydroxyphenyl)acetamide is most readily achieved through the acetylation of its corresponding amine precursor, 5-amino-2,4-dichlorophenol. This reaction is a standard and well-established method for the formation of an amide bond.

Synthesis Workflow

The following diagram outlines the general synthetic workflow for the preparation of N-(2,4-dichloro-5-hydroxyphenyl)acetamide.

Sources

An In-depth Technical Guide to the Molecular Structure of N-(2,4-dichloro-5-hydroxyphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of N-(2,4-dichloro-5-hydroxyphenyl)acetamide, a key intermediate in the synthesis of the herbicide Azafenidin. This document delves into the molecule's structural characteristics, physicochemical properties, synthesis, and spectral analysis, offering valuable insights for researchers in agrochemistry, medicinal chemistry, and materials science.

Introduction

N-(2,4-dichloro-5-hydroxyphenyl)acetamide, with the CAS number 67669-19-6, is a substituted acetanilide of significant interest due to its role as a precursor in the production of Azafenidin.[1][2] Understanding the molecular architecture and chemical behavior of this intermediate is crucial for optimizing the synthesis of the final herbicidal product and for exploring other potential applications. This guide will provide a detailed examination of its molecular structure, supported by what is known about its synthesis and properties.

Physicochemical Properties

A summary of the key physicochemical properties of N-(2,4-dichloro-5-hydroxyphenyl)acetamide is presented in Table 1. These properties are fundamental for its handling, purification, and characterization.

Table 1: Physicochemical Properties of N-(2,4-dichloro-5-hydroxyphenyl)acetamide

| Property | Value | Source |

| CAS Number | 67669-19-6 | [1][3][4] |

| Molecular Formula | C₈H₇Cl₂NO₂ | [1][3][5] |

| Molecular Weight | 220.05 g/mol | [1][6] |

| Melting Point | 233-236 °C | [7] |

| Appearance | Solid | [7] |

| Predicted XlogP | 2.2 | [5] |

Molecular Structure and Conformation

The key structural features include:

-

Aromatic Ring: A benzene ring substituted with two chlorine atoms, a hydroxyl group, and an acetamido group.

-

Substituent Positions: The chlorine atoms are at positions 2 and 4, the hydroxyl group at position 5, and the acetamido group at position 1.

-

Functional Groups: The hydroxyl (-OH) and amide (-NH-C=O) groups are key sites for hydrogen bonding, which will significantly influence the crystal packing and solubility of the compound.

Below is a diagram illustrating the logical relationship of the structural components.

Caption: Key components of the N-(2,4-dichloro-5-hydroxyphenyl)acetamide structure.

Synthesis and Mechanism

The synthesis of N-(2,4-dichloro-5-hydroxyphenyl)acetamide is logically achieved through the acetylation of its corresponding aniline precursor, 5-amino-2,4-dichlorophenol.[8] This is a standard and well-established method for the formation of an amide bond.

Proposed Synthetic Pathway

The reaction involves the nucleophilic attack of the amino group of 5-amino-2,4-dichlorophenol on the electrophilic carbonyl carbon of an acetylating agent, such as acetic anhydride or acetyl chloride. The use of a base is often employed to neutralize the acidic byproduct (acetic acid or hydrochloric acid) and to deprotonate the amine, increasing its nucleophilicity.

Sources

- 1. usbio.net [usbio.net]

- 2. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GSRS [precision.fda.gov]

- 4. 67669-19-6|N-(2,4-Dichloro-5-hydroxyphenyl)acetamide|BLD Pharm [bldpharm.com]

- 5. PubChemLite - N-(2,4-dichloro-5-hydroxyphenyl)acetamide (C8H7Cl2NO2) [pubchemlite.lcsb.uni.lu]

- 6. benchchem.com [benchchem.com]

- 7. Azafenidin | C15H13Cl2N3O2 | CID 443029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 5-Amino-2,4-dichlorophenol 97 39489-79-7 [sigmaaldrich.com]

A Technical Guide to Investigating the Therapeutic Potential of N-(2,4-dichloro-5-hydroxyphenyl)acetamide

A roadmap for researchers and drug development professionals on the exploration of a novel analgesic candidate.

Preamble: Rationale and Strategic Overview

The landscape of pain management is in continuous pursuit of novel chemical entities that offer enhanced efficacy and improved safety profiles over existing therapeutics. N-(2,4-dichloro-5-hydroxyphenyl)acetamide presents itself as a compelling, yet uncharacterized, molecule for investigation. Its core structure bears a striking resemblance to N-(4-hydroxyphenyl)acetamide, the chemical name for the widely used analgesic, Acetaminophen (Paracetamol). The therapeutic actions of Acetaminophen are now understood to be largely mediated by its active metabolite, AM404 (N-arachidonoylphenolamine)[1][2]. This guide, therefore, puts forth a scientifically-grounded strategic framework for the systematic evaluation of N-(2,4-dichloro-5-hydroxyphenyl)acetamide, postulating its potential therapeutic targets based on the well-established pharmacology of its structural analog, AM404.

The introduction of two chlorine atoms onto the phenyl ring of the parent scaffold is a critical chemical modification. These electron-withdrawing groups are anticipated to significantly alter the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and electronic distribution. Such alterations could profoundly influence its interaction with biological targets, potentially leading to a novel pharmacological profile with enhanced potency, selectivity, or a differentiated mechanism of action.

This document serves as a comprehensive technical guide for researchers, outlining a logical progression of study from initial target validation to preclinical evaluation. We will delve into the core potential mechanisms of action, propose detailed experimental protocols, and provide the necessary intellectual framework to navigate the early stages of drug discovery for this promising compound.

Section 1: Postulated Therapeutic Targets and Mechanistic Hypotheses

Based on the extensive body of research on AM404, we hypothesize that N-(2,4-dichloro-5-hydroxyphenyl)acetamide may exert its effects through modulation of one or more of the following biological targets.

The Endocannabinoid System: A Primary Avenue of Investigation

AM404 is a known inhibitor of the reuptake of the endocannabinoid anandamide, thereby augmenting cannabinoid receptor signaling[3][4]. We postulate that N-(2,4-dichloro-5-hydroxyphenyl)acetamide may share this property.

-

Hypothesis: The dichloro-substituted compound will act as an inhibitor of the anandamide transporter, leading to increased synaptic concentrations of anandamide and subsequent activation of cannabinoid receptors (CB1 and CB2). The altered electronics of the phenyl ring may influence the binding affinity and inhibitory potency for the transporter.

Transient Receptor Potential Vanilloid 1 (TRPV1) Channel Modulation

AM404 is a potent activator of TRPV1 channels, a key player in pain sensation and thermoregulation[1][2].

-

Hypothesis: N-(2,4-dichloro-5-hydroxyphenyl)acetamide will function as a TRPV1 agonist. The halogen substitutions may alter the potency and efficacy of channel activation compared to AM404.

Cyclooxygenase (COX) Enzyme Inhibition

AM404 has been shown to inhibit COX-1 and COX-2, enzymes central to the synthesis of pro-inflammatory prostaglandins[1][4].

-

Hypothesis: The subject compound will exhibit inhibitory activity against COX-1 and COX-2. The electron-withdrawing nature of the chlorine atoms may enhance the compound's interaction with the active site of these enzymes.

Voltage-Gated Sodium Channels (NaV1.7 and NaV1.8): A Novel Analgesic Target

Recent groundbreaking research has identified the direct inhibition of peripheral voltage-gated sodium channels NaV1.7 and NaV1.8 by AM404 as a significant contributor to its analgesic effects[5].

-

Hypothesis: N-(2,4-dichloro-5-hydroxyphenyl)acetamide will act as a potent inhibitor of NaV1.7 and NaV1.8 channels. This represents a particularly exciting avenue for investigation, as direct sodium channel blockade offers a distinct and potentially powerful analgesic mechanism.

Section 2: A Phased Experimental Approach to Target Validation

A tiered approach to experimentation is recommended to efficiently allocate resources and build a comprehensive understanding of the compound's biological activity.

Phase 1: In Vitro Target Engagement and Functional Assays

The initial phase will focus on confirming the direct interaction of N-(2,4-dichloro-5-hydroxyphenyl)acetamide with its postulated targets and quantifying its functional effects.

2.1.1 Anandamide Reuptake Inhibition Assay

-

Objective: To determine the inhibitory potency (IC50) of the test compound on anandamide reuptake in a cellular model.

-

Protocol:

-

Culture a suitable neuronal cell line (e.g., SH-SY5Y) or primary neurons.

-

Pre-incubate cells with varying concentrations of N-(2,4-dichloro-5-hydroxyphenyl)acetamide or a vehicle control.

-

Introduce a known concentration of radiolabeled anandamide ([³H]-anandamide) to the cell culture.

-

Incubate for a defined period to allow for cellular uptake.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Calculate the percentage inhibition of anandamide uptake at each concentration of the test compound and determine the IC50 value.

-

2.1.2 TRPV1 Activation Assay

-

Objective: To measure the agonist activity and potency (EC50) of the compound at the TRPV1 channel.

-

Protocol:

-

Utilize a cell line stably expressing human TRPV1 (e.g., HEK293-TRPV1).

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Establish a baseline fluorescence reading.

-

Apply varying concentrations of N-(2,4-dichloro-5-hydroxyphenyl)acetamide and monitor the change in intracellular calcium concentration via fluorescence measurement.

-

Include a known TRPV1 agonist (e.g., capsaicin) as a positive control.

-

Calculate the EC50 value from the dose-response curve.

-

2.1.3 COX Inhibition Assays

-

Objective: To determine the selective inhibitory activity of the compound against COX-1 and COX-2.

-

Protocol:

-

Utilize commercially available COX-1 and COX-2 inhibitor screening assay kits.

-

These assays typically measure the peroxidase activity of the COX enzymes.

-

Incubate purified recombinant human COX-1 or COX-2 with arachidonic acid (substrate) in the presence of varying concentrations of the test compound.

-

Measure the production of prostaglandin G2 (PGG2) or a subsequent product using a colorimetric or fluorometric method.

-

Determine the IC50 values for both COX-1 and COX-2 to assess for selective inhibition.

-

2.1.4 Electrophysiological Analysis of NaV1.7 and NaV1.8 Inhibition

-

Objective: To directly measure the inhibitory effect of the compound on NaV1.7 and NaV1.8 channels and characterize its mechanism of inhibition (e.g., state-dependence).

-

Protocol:

-

Employ whole-cell patch-clamp electrophysiology on cell lines stably expressing human NaV1.7 or NaV1.8 channels.

-

Record sodium currents elicited by voltage steps in the absence and presence of a range of concentrations of N-(2,4-dichloro-5-hydroxyphenyl)acetamide.

-

Construct dose-response curves to determine the IC50 of inhibition.

-

Investigate the state-dependence of the block by applying different voltage protocols to assess the compound's affinity for the resting, open, and inactivated states of the channels.

-

Data Summary for Phase 1:

| Assay | Parameter | Predicted Outcome for N-(2,4-dichloro-5-hydroxyphenyl)acetamide |

| Anandamide Reuptake | IC50 | Potent inhibition |

| TRPV1 Activation | EC50 | Agonist activity |

| COX-1 Inhibition | IC50 | Inhibition, selectivity to be determined |

| COX-2 Inhibition | IC50 | Inhibition, selectivity to be determined |

| NaV1.7 Inhibition | IC50 | Potent, state-dependent inhibition |

| NaV1.8 Inhibition | IC50 | Potent, state-dependent inhibition |

Phase 2: Cellular and Ex Vivo Models of Nociception

Following successful in vitro target engagement, the next phase will assess the compound's effects in more complex biological systems that model pain signaling.

2.2.1 Nociceptive Neuron Excitability Assay

-

Objective: To evaluate the effect of the compound on the excitability of primary sensory neurons.

-

Protocol:

-

Isolate and culture dorsal root ganglion (DRG) neurons from rodents.

-

Using current-clamp electrophysiology, record action potentials elicited by current injections.

-

Apply N-(2,4-dichloro-5-hydroxyphenyl)acetamide and assess its effect on action potential firing frequency, threshold, and other parameters of neuronal excitability.

-

2.2.2 Synaptic Transmission in Spinal Cord Slices

-

Objective: To investigate the compound's modulation of synaptic transmission in the pain-processing circuitry of the spinal cord.

-

Protocol:

-

Prepare acute spinal cord slices from rodents.

-

Perform whole-cell patch-clamp recordings from neurons in the superficial dorsal horn.

-

Stimulate primary afferent fibers and record evoked excitatory postsynaptic currents (EPSCs).

-

Bath-apply the test compound and observe any changes in the amplitude and frequency of EPSCs.

-

Phase 3: In Vivo Models of Pain

The final preclinical phase will involve testing the analgesic efficacy of N-(2,4-dichloro-5-hydroxyphenyl)acetamide in established animal models of pain.

2.3.1 Acute Nociceptive Pain Models

-

Models: Hot plate test, tail-flick test.

-

Objective: To assess the compound's efficacy against acute thermal pain.

2.3.2 Inflammatory Pain Model

-

Model: Complete Freund's Adjuvant (CFA) or carrageenan-induced paw inflammation.

-

Objective: To evaluate the compound's ability to reverse thermal hyperalgesia and mechanical allodynia in a model of persistent inflammatory pain.

2.3.3 Neuropathic Pain Model

-

Model: Chronic constriction injury (CCI) or spared nerve injury (SNI) of the sciatic nerve.

-

Objective: To determine the compound's efficacy in a challenging model of neuropathic pain.

Section 3: Visualizing the Path Forward

To aid in the conceptualization of the proposed research, the following diagrams illustrate the key signaling pathways and the overarching experimental workflow.

Figure 1: Postulated signaling pathways for N-(2,4-dichloro-5-hydroxyphenyl)acetamide.

Figure 2: Proposed experimental workflow for preclinical evaluation.

Conclusion

N-(2,4-dichloro-5-hydroxyphenyl)acetamide stands as a promising candidate for the development of a novel analgesic. Its structural similarity to Acetaminophen provides a strong scientific rationale for investigating its activity at key targets within the pain signaling pathway. The strategic research plan outlined in this guide, from in vitro target validation to in vivo efficacy studies, offers a clear and comprehensive path for elucidating the therapeutic potential of this compound. The insights gained from this systematic investigation will be crucial in determining its future as a next-generation non-opioid analgesic.

References

-

AM404 - Wikipedia. Available from: [Link]

-

The analgesic paracetamol metabolite AM404 acts peripherally to directly inhibit sodium channels. PNAS. Available from: [Link]

-

An Updated Review on the Metabolite (AM404)-Mediated Central Mechanism of Action of Paracetamol (Acetaminophen): Experimental Evidence and Potential Clinical Impact. Taylor & Francis. Available from: [Link]

-

AM404 - Bionity. Available from: [Link]

-

First evidence of the conversion of paracetamol to AM404 in human cerebrospinal fluid. Journal of Pain Research. Available from: [Link]

Sources

N-(2,4-dichloro-5-hydroxyphenyl)acetamide derivatives and analogs

An In-Depth Technical Guide to N-(2,4-dichloro-5-hydroxyphenyl)acetamide Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-(aryl)acetamide scaffold represents a cornerstone in modern medicinal chemistry, serving as the foundation for a diverse range of therapeutic agents. This guide provides a comprehensive technical overview of derivatives and analogs of N-(2,4-dichloro-5-hydroxyphenyl)acetamide, a core structure that has given rise to significant clinical candidates. We will dissect the synthetic pathways, explore the nuanced mechanisms of action in both cardiorenal disease and oncology, and analyze critical structure-activity relationships (SAR). This document serves as a resource for researchers, offering field-proven experimental protocols and forward-looking insights to guide future drug discovery and development efforts based on this versatile chemical moiety.

Introduction to the N-(Aryl)acetamide Scaffold

The N-(2,4-dichloro-5-hydroxyphenyl)acetamide structure is a "privileged scaffold"—a molecular framework that is capable of binding to multiple, distinct biological targets, thereby serving as a fertile starting point for drug discovery. The inherent chemical stability of the amide bond, coupled with the diverse substitution patterns possible on the aromatic ring, allows for fine-tuning of physicochemical properties and pharmacological activity.

Historically, acetamide derivatives have demonstrated a wide spectrum of biological effects, including anticancer, anti-inflammatory, analgesic, and antioxidant activities[1][2]. The specific substitution pattern of the N-(2,4-dichloro-5-hydroxyphenyl)acetamide core, featuring electron-withdrawing chlorine atoms and a hydroxyl group, creates a unique electronic and steric profile that has been successfully exploited in the development of highly selective agents for targets such as the mineralocorticoid receptor. This guide will focus on two primary therapeutic avenues where this scaffold has shown immense promise: cardiorenal pathologies and oncology.

Synthesis and Chemical Landscape

The synthesis of N-(aryl)acetamide derivatives is typically achieved through the acylation of a corresponding aniline precursor. The choice of solvent, coupling agents, and reaction conditions is critical for achieving high yields and purity, particularly when dealing with complex or sensitive functional groups.

Case Study Synthesis: Esaxerenone (CS-3150)

Esaxerenone, a potent and selective non-steroidal mineralocorticoid receptor (MR) antagonist, is a preeminent analog built upon a related chemical framework. Its multi-step synthesis, developed by researchers at Daiichi Sankyo, provides an excellent illustration of the chemical strategies employed in this class. The process involves the construction of a substituted pyrrole core followed by a crucial amide bond formation[3][4].

Rationale for Key Steps:

-

Pyrrole Formation: A modified Knorr-type condensation is used to construct the heterocyclic core, a common strategy for generating highly substituted pyrroles[4]. The subsequent dechlorination via transfer hydrogenation is a critical step to achieve the desired scaffold[4].

-

Atropisomer Resolution: The molecule exhibits atropisomerism due to restricted rotation. Resolution is achieved by forming a diastereomeric salt with quinine, allowing for the isolation of the desired (S)-atropisomer, which possesses the pharmacological activity. This step is vital as the alternative atropisomer is inactive[4].

-

Amide Coupling: The final amide bond is formed by converting the carboxylic acid to a more reactive acid chloride using oxalyl chloride, which then readily reacts with the aniline partner[3][4]. This is a standard, high-yielding method for amide synthesis.

Pharmacology and Mechanisms of Action

Derivatives of this scaffold have been shown to modulate distinct signaling pathways, leading to their efficacy in different disease models.

Part A: Mineralocorticoid Receptor (MR) Antagonism

The mineralocorticoid receptor (MR) is a nuclear hormone receptor that plays a pivotal role in regulating blood pressure and electrolyte balance[5]. Its primary ligand, aldosterone, triggers a signaling cascade that leads to sodium and water retention[5][6]. Overactivation of this pathway is a key contributor to hypertension, heart failure, and diabetic nephropathy[5][7][8].

Esaxerenone functions as a highly selective, non-steroidal competitive antagonist of the MR[3][5]. By binding to the receptor, it blocks aldosterone from activating its downstream signaling cascade. This inhibitory action reduces blood volume and, consequently, lowers blood pressure[5][6]. The non-steroidal nature of Esaxerenone is a key design feature, affording it over 1,000-fold greater selectivity for the MR compared to other steroid hormone receptors, which minimizes the endocrine-related side effects seen with older steroidal antagonists like spironolactone[3].

Caption: Aldosterone/MR signaling and Esaxerenone's point of inhibition.

Part B: Anticancer Activity

Several N-(hydroxyphenyl)acetamide derivatives have demonstrated potent anticancer activity[2][9]. For example, N-(2-hydroxyphenyl)acetamide (NA-2) was shown to significantly inhibit the growth of human breast cancer cells (MCF-7) with an IC50 of 1.65 mM after 48 hours[9]. The mechanisms underlying this activity are multifaceted and appear to involve the induction of apoptosis and cell cycle arrest[9].

Key findings for NA-2 against MCF-7 cells include:

-

Cell Cycle Arrest: The compound was found to arrest the cell cycle at the G0/G1 phase[9].

-

Apoptosis Induction: NA-2 induced apoptosis by increasing the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2[9].

-

Metastasis Inhibition: The compound also delayed the wound healing process in a scratch assay, suggesting an inhibitory effect on cell migration[9].

While the precise molecular targets for many of these anticancer acetamide derivatives are still under investigation, kinase inhibition is a plausible mechanism given the prevalence of the acetamide scaffold in known kinase inhibitors[10].

Structure-Activity Relationship (SAR) Analysis

The therapeutic efficacy and selectivity of N-(2,4-dichloro-5-hydroxyphenyl)acetamide analogs are highly dependent on their specific substitution patterns.

-

Selectivity in MR Antagonists: The non-steroidal backbone of Esaxerenone is crucial for its high selectivity. Unlike steroidal MRAs, its structure does not closely resemble that of other steroid hormones, thus minimizing off-target binding to androgen and progesterone receptors[5][6].

-

Potency in Anticancer Derivatives: Halogen substitutions on the aromatic ring of phenoxy-acetamide derivatives have been shown to favor anticancer and anti-inflammatory activity[2]. For instance, compound 3c (N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide) exhibited notable anticancer, anti-inflammatory, and analgesic properties, highlighting the importance of both the chloro- and nitro-substituents[2].

Table 1: Comparative Biological Activity of Acetamide Derivatives

| Compound ID | Core Structure | Target/Cell Line | Activity (IC50) | Reference |

|---|---|---|---|---|

| Esaxerenone | Non-steroidal Pyrrole Carboxamide | Human MR | 3.7 nM | [11] |

| Spironolactone | Steroidal | Human MR | 66 nM | [11] |

| Eplerenone | Steroidal | Human MR | 970 nM | [11] |

| NA-2 | N-(2-hydroxyphenyl) acetamide | MCF-7 (Breast Cancer) | 1.65 mM | [9] |

| Compound 6e | 1,3,4-Oxadiazole-2-thiol derivative | PANC-1 (Pancreatic) | 4.6 µM | [12] |

| Compound 6e | 1,3,4-Oxadiazole-2-thiol derivative | HepG2 (Liver) | 2.2 µM | [12] |

| Compound 6c | 1,3,4-Oxadiazole-2-thiol derivative | MCF-7 (Breast Cancer) | 15.5 µM |[12] |

Essential Experimental Protocols for Drug Discovery

To evaluate novel derivatives based on this scaffold, a standardized set of robust and reproducible assays is required. The following protocols are foundational for characterizing kinase inhibition and cytotoxic activity.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase by quantifying the amount of ADP produced in the kinase reaction[13].

Causality Behind Choices:

-

Luminescence-based detection: This method is highly sensitive, has a broad dynamic range, and is amenable to high-throughput screening (HTS) compared to older radioactive methods[14].

-

Staurosporine Control: Staurosporine is a potent but non-selective kinase inhibitor used as a positive control to validate that the assay system is working correctly[13].

-

DMSO Control: A "no inhibitor" control containing only the vehicle (DMSO) is essential to define 100% kinase activity.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilution)[13].

-

Plate Setup: In a white, opaque 96-well plate, add 2.5 µL of each serially diluted compound or DMSO control to the appropriate wells[13].

-

Kinase Binding: Add 2.5 µL of the target kinase (at a pre-determined optimal concentration in kinase assay buffer) to each well. Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase[13].

-

Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well. Incubate the plate at 30°C for 60 minutes[13].

-

ATP Depletion: Stop the reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature[13].

-

Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP produced to ATP and generates a luminescent signal. Incubate for 30 minutes at room temperature[13].

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value[13].

Protocol 2: Cell Viability (XTT) Assay for Cytotoxicity Screening

The XTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[15].

Causality Behind Choices:

-

XTT vs. MTT: The formazan product of XTT is water-soluble, eliminating the solubilization step required in the older MTT assay. This simplifies the protocol, reduces handling errors, and makes it better suited for HTS[15][16].

-

Metabolic Measurement: The assay relies on the reduction of the XTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells, providing a robust measure of viability[15][16].

Step-by-Step Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include wells for "untreated" (medium only) and "vehicle control" (medium with DMSO).

-

Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

Reagent Preparation: Shortly before use, prepare the XTT labeling mixture according to the manufacturer's instructions (e.g., mixing XTT reagent with an electron-coupling reagent).

-

XTT Addition: Add 50 µL of the XTT labeling mixture to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the color to develop.

-

Data Acquisition: Gently shake the plate and measure the absorbance of each well at 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm should also be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration to determine the IC50 value.

Caption: A high-throughput screening cascade for new derivatives.

Challenges and Future Directions

While the N-(aryl)acetamide scaffold is highly promising, challenges remain. For MR antagonists, achieving tissue-specific effects to maximize efficacy while minimizing systemic side effects like hyperkalemia remains a key goal. For anticancer agents, identifying the specific molecular targets and overcoming mechanisms of drug resistance are critical hurdles.

Future research should focus on:

-

Multi-Targeted Ligands: Designing derivatives that can simultaneously inhibit multiple relevant pathways (e.g., dual MR and angiotensin receptor blockers or compounds that inhibit both a specific kinase and cell proliferation).

-

Improving Pharmacokinetics: Optimizing the scaffold to enhance oral bioavailability and metabolic stability, leading to more favorable dosing regimens.

-

Exploring New Therapeutic Areas: Investigating the potential of these derivatives in other diseases with relevant underlying pathologies, such as fibrosis, neuroinflammation, and metabolic disorders.

Conclusion

The N-(2,4-dichloro-5-hydroxyphenyl)acetamide core and its analogs constitute a powerful and versatile platform for modern drug discovery. The clinical success of Esaxerenone as a selective mineralocorticoid receptor antagonist validates the potential of this scaffold in treating complex cardiorenal diseases. Furthermore, emerging evidence of potent anticancer and anti-inflammatory activities for related derivatives opens exciting new avenues for research. By leveraging rational design, robust synthetic chemistry, and a systematic approach to biological evaluation as outlined in this guide, scientists can continue to unlock the full therapeutic potential of this remarkable chemical entity.

References

- BenchChem. (n.d.). Esaxerenone: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action.

- BenchChem. (2025). Application Notes and Protocols for Kinase Inhibition Assays Using Furo[3,2-b]pyridin-3-ol Derivatives.

- BroadPharm. (2022). Protocol for Cell Viability Assays.

- BenchChem. (2025). Application Notes and Protocols for Kinase Activity Assays.

- BenchChem. (2025). Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds.

- Abcam. (n.d.). Introduction to XTT assays for cell-viability assessment.

- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.

- Abcam. (n.d.). MTT assay protocol.

- Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 967, 39-55.

- Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io.

- ChemicalBook. (2024). The Synthesis method of Esaxerenone.

- Patsnap Synapse. (2024). What is the mechanism of Esaxerenone?.

- New Drug Approvals. (n.d.). Esaxerenone.

- Patsnap Synapse. (2024). What is Esaxerenone used for?.

- BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?.

- Hocker, J., & Giesecke, H. (n.d.). N-(2,4-DIFORMYL-5-HYDROXYPHENYL)ACETAMIDE. Organic Syntheses Procedure.

- ResearchGate. (2025). Design, Synthesis, Characterization and Anticancer Properties of Novel 2-Chloro-N-(Aryl Substituted) Acetamide Derivatives.

- PubChemLite. (n.d.). N-(2,4-dichloro-5-hydroxyphenyl)acetamide.

- Indian Journal of Pharmaceutical Education and Research. (2025). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity.

- National Institutes of Health. (n.d.).

- BLDpharm. (n.d.). N-(2,4-Dichloro-5-hydroxyphenyl)acetamide.

- Google Patents. (n.d.). CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide.

- Kolkhof, P., et al. (2017). 30 YEARS OF THE MINERALOCORTICOID RECEPTOR: Mineralocorticoid receptor antagonists: 60 years of research and development. Journal of Endocrinology.